2,4,6-Trichlorobenzyl alcohol
Overview
Description
2,4,6-Trichlorobenzyl alcohol is not directly mentioned in the provided papers. However, related compounds and their reactions are discussed, which can provide insights into the properties and potential synthesis routes for 2,4,6-trichlorobenzyl alcohol. For instance, the study of 2,4,5-trichlorophenol as a metabolite of hexachlorobenzene suggests that chlorinated aromatic compounds can undergo metabolic transformations, which may be relevant for understanding the behavior of 2,4,6-trichlorobenzyl alcohol in biological systems . Additionally, the synthesis of various benzyl alcohols and their derivatives, as well as their chemical properties, are explored in the papers, which could be extrapolated to 2,4,6-trichlorobenzyl alcohol .
Synthesis Analysis
The synthesis of related chlorinated benzyl alcohols and their derivatives is described in several papers. For example, the synthesis of a trichloroacetimidate derivative is achieved by activating it with TMSOTf to react with alcohols and carboxylic acids . Another paper describes the synthesis of a hexameric alcohol with a tris(trifluoromethyl)benzyl group, which is synthesized by treating RFLi with paraformaldehyde . These methods could potentially be adapted for the synthesis of 2,4,6-trichlorobenzyl alcohol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated benzyl alcohols is discussed in the context of their crystalline forms. For instance, 2,4-dichlorobenzyl alcohol is reported to crystallize with two independent molecules in the asymmetric unit, with a characteristic hydrogen-bonded ribbon structure . This information can be useful in predicting the molecular structure and intermolecular interactions of 2,4,6-trichlorobenzyl alcohol.
Chemical Reactions Analysis
Chemical reactions involving chlorinated benzyl alcohols are covered in the papers. One study presents a chemoselective method for etherification of benzyl alcohols using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide, which selectively converts benzylic hydroxys into their methyl or ethyl ethers . This reaction could be relevant for modifying the chemical structure of 2,4,6-trichlorobenzyl alcohol or for protecting its hydroxyl group during further synthetic steps.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzyl alcohols are inferred from their use in various applications. For example, 2,4-dichlorobenzyl alcohol is noted for its antimicrobial properties and its use in pharmaceuticals . This suggests that 2,4,6-trichlorobenzyl alcohol may also possess similar properties, which could be explored for potential applications in medicine or as a biocide.
Scientific Research Applications
Metabolism and Toxicology Studies
2,4,6-Trichlorobenzyl alcohol's research relevance is often associated with studies on metabolism and toxicology. For instance, research on 2,4,5-trichlorophenol (TCP), a closely related compound, revealed its role as a urinary metabolite of hexachlorobenzene in rats, demonstrating the compound's involvement in metabolic pathways and potential toxicological implications (Renner & Schuster, 1977). Further studies on cytochrome P450 isozymes in rat liver elucidated the metabolic contributions of various isozymes to the metabolism of chlorinated compounds, indicating the complexity of metabolic interactions and the potential toxic effects of such compounds (Nakajima et al., 1992).
Environmental Impact and Remediation
Research on chlorobenzenes, compounds related to 2,4,6-trichlorobenzyl alcohol, has also focused on their environmental impact and potential for remediation. The distribution and metabolism of chlorobenzenes, such as 1,2,4-trichlorobenzene, in organisms have been studied to understand their persistence and bioaccumulation in the environment, contributing to the development of effective environmental monitoring and remediation strategies (Tanaka et al., 1986).
Neurotoxicity and Behavioral Effects
Chlorinated compounds' potential neurotoxic effects have been investigated, with studies on various industrial solvents, including chlorobenzenes, examining their impact on central nervous system function and behavior in animal models. These studies provide insights into the mechanisms of neurotoxicity and help assess the risks associated with exposure to chlorinated compounds (de Ceaurriz et al., 1983).
Induction of Metabolic Enzymes
The effects of chlorinated benzenes on the metabolism of foreign organic compounds have been explored, revealing their ability to induce various metabolic enzymes. Such studies shed light on the adaptive responses of organisms to xenobiotic exposure and the potential health implications of these adaptive mechanisms (Carlson & Tardiff, 1976).
Safety And Hazards
2,4,6-Trichlorobenzyl alcohol is classified as an eye irritant (Category 2), a skin irritant (Category 2), and a specific target organ toxicant following single exposure (Category 3) affecting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
(2,4,6-trichlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJWKKDGJLKFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404510 | |
Record name | 2,4,6-Trichlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorobenzyl alcohol | |
CAS RN |
217479-60-2 | |
Record name | 2,4,6-Trichlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trichlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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